molecular formula C10H18O4 B1495083 3-Deoxo-1beta-methoxyjioglutolide CAS No. 55732-36-0

3-Deoxo-1beta-methoxyjioglutolide

Cat. No.: B1495083
CAS No.: 55732-36-0
M. Wt: 202.25 g/mol
InChI Key: ZRPGORFOYNHNMD-PQJLALOKSA-N
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Description

3-Deoxo-1beta-methoxyjioglutolide is a naturally occurring compound known for its significant biological activities, particularly its anti-neoplastic (anti-cancer) and anti-inflammatory properties. This compound has garnered attention in scientific research due to its unique molecular structure and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxo-1beta-methoxyjioglutolide typically involves complex organic reactions, starting from simpler precursor molecules. The process may include multiple steps such as cyclization, oxidation, and methylation. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to achieve the desired product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3-Deoxo-1beta-methoxyjioglutolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to produce derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and pharmacokinetic properties.

Scientific Research Applications

  • Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

  • Biology: The compound is used in biological studies to understand its mechanism of action and its effects on cellular processes.

  • Medicine: Due to its anti-neoplastic and anti-inflammatory properties, it is being investigated for use in cancer therapy and treatment of inflammatory diseases.

  • Industry: Its unique properties make it a candidate for developing new pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism by which 3-Deoxo-1beta-methoxyjioglutolide exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and inflammation. The exact molecular targets and pathways are still under investigation, but research suggests that it may modulate immune responses and reduce oxidative stress.

Comparison with Similar Compounds

3-Deoxo-1beta-methoxyjioglutolide is unique due to its specific molecular configuration, which sets it apart from other similar compounds. Some similar compounds include:

  • Jioglutolide: A closely related compound with similar biological activities.

  • Other derivatives of jioglutolide: These compounds may have slight structural variations but exhibit different biological properties.

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Properties

IUPAC Name

(4aR,7R,7aS)-1-methoxy-7-methyl-3,4,4a,5,6,7a-hexahydro-1H-cyclopenta[c]pyran-5,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-10(12)5-7(11)6-3-4-14-9(13-2)8(6)10/h6-9,11-12H,3-5H2,1-2H3/t6-,7?,8+,9?,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPGORFOYNHNMD-PQJLALOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2C1C(OCC2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC([C@H]2[C@@H]1C(OCC2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Deoxo-1beta-methoxyjioglutolide
Reactant of Route 2
3-Deoxo-1beta-methoxyjioglutolide
Reactant of Route 3
3-Deoxo-1beta-methoxyjioglutolide
Reactant of Route 4
3-Deoxo-1beta-methoxyjioglutolide
Reactant of Route 5
3-Deoxo-1beta-methoxyjioglutolide
Reactant of Route 6
3-Deoxo-1beta-methoxyjioglutolide

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